2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine
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Overview
Description
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with chlorine and methyl substituents at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dimethylthiophene with a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Molecular docking studies have revealed that the compound can form stable complexes with targets such as the GABA A receptor, indicating its potential as a neuroactive agent .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine: Similar structure but with a chlorine atom at a different position.
2-Chloro-4,5-dimethylthieno[2,3-d]pyrimidine: Similar structure with different substitution pattern.
4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine: Contains an additional chloromethyl group.
Uniqueness
2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83259-32-9 |
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Molecular Formula |
C8H7ClN2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN2S/c1-4-5(2)12-7-6(4)3-10-8(9)11-7/h3H,1-2H3 |
InChI Key |
XXTQANLYJPBPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NC=C12)Cl)C |
Origin of Product |
United States |
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